

# Spectroscopic Data of Fortuneine: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fortuneine

Cat. No.: B15590527

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## Introduction

**Fortuneine**, a homoerythrina alkaloid isolated from the medicinal plant *Cephalotaxus fortunei*, represents a class of natural products with significant interest in the scientific community. Understanding the precise chemical structure and spectroscopic properties of **Fortuneine** is fundamental for its potential development as a therapeutic agent. This technical guide provides a structured overview of the available spectroscopic data for **Fortuneine**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of publicly accessible primary spectral data, this guide synthesizes information from established chemical databases and related literature on homoerythrina alkaloids to present a comprehensive analytical profile.

## Chemical Profile of Fortuneine

Before delving into the spectroscopic data, it is essential to establish the fundamental chemical identity of **Fortuneine**.

Property	Value
Chemical Name	(5 $\alpha$ ,11 $\beta$ )-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0 <sup>1</sup> , <sup>14</sup> .0 <sup>2</sup> , <sup>7</sup> ]octadeca-2(7),3,5,13,15-pentaene
Molecular Formula	C <sub>20</sub> H <sub>25</sub> NO <sub>3</sub>
Molecular Weight	327.42 g/mol
CAS Number	87340-25-8
Class	Homoerythrina Alkaloid
Source	Cephalotaxus fortunei

## Spectroscopic Data

A thorough search of available scientific literature and chemical databases did not yield specific, publicly accessible primary <sup>1</sup>H NMR, <sup>13</sup>C NMR, or mass spectra for **Fortuneine**. The original isolation of **Fortuneine** was reported by G.E. Ma, R.T. Lu, and C.E. Song in Acta Pharmaceutica Sinica in 1984. However, the detailed spectroscopic data from this publication is not readily available in online scientific repositories.

Therefore, the following sections on NMR and Mass Spectrometry are based on the general characteristics of the homoerythrina alkaloid scaffold and data from closely related analogues. This information provides a predictive framework for the expected spectroscopic features of **Fortuneine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of **Fortuneine**, a combination of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.

Expected <sup>1</sup>H NMR Spectral Features:

The proton NMR spectrum of **Fortuneine** is expected to exhibit signals corresponding to:

- **Aromatic Protons:** Signals in the aromatic region (typically  $\delta$  6.5-8.0 ppm) arising from the protons on the substituted benzene ring.
- **Olefinic Protons:** Resonances in the olefinic region (typically  $\delta$  5.0-6.5 ppm) from the protons on the double bonds within the tetracyclic system.
- **Methine and Methylene Protons:** A complex series of signals in the aliphatic region (typically  $\delta$  1.5-4.5 ppm) corresponding to the protons of the fused ring system. The chemical shifts and coupling patterns of these protons would provide crucial information about the stereochemistry of the molecule.
- **Methoxy Protons:** Sharp singlet signals (typically  $\delta$  3.5-4.0 ppm), each integrating to three protons, corresponding to the three methoxy groups.

Expected  $^{13}\text{C}$  NMR Spectral Features:

The carbon-13 NMR spectrum would complement the  $^1\text{H}$  NMR data and is expected to show:

- **Aromatic and Olefinic Carbons:** Signals in the downfield region (typically  $\delta$  100-160 ppm).
- **Aliphatic Carbons:** Resonances in the upfield region (typically  $\delta$  20-80 ppm) for the methine and methylene carbons of the tetracyclic core.
- **Methoxy Carbons:** Signals around  $\delta$  55-60 ppm.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition of  $\text{C}_{20}\text{H}_{25}\text{NO}_3$ . Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for the analysis of such alkaloids.

Expected Mass Spectrum Features:

- **Molecular Ion Peak:** A prominent peak at  $m/z$   $[\text{M}]^+$  or  $[\text{M}+\text{H}]^+$  corresponding to the molecular weight of **Fortuneine** (327.42).

- **Fragmentation Pattern:** The fragmentation pattern in the mass spectrum would be characteristic of the homoerythrina alkaloid skeleton. Common fragmentation pathways for this class of compounds involve retro-Diels-Alder reactions and the loss of substituents, providing valuable structural information.

## Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of **Fortuneine** would typically involve the following steps.

### Sample Preparation

- **NMR Spectroscopy:** A sample of pure **Fortuneine** (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, CD<sub>3</sub>OD) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.
- **Mass Spectrometry:** For ESI-MS, a dilute solution of **Fortuneine** in a suitable solvent (e.g., methanol, acetonitrile) would be prepared. For EI-MS, the sample would be introduced directly into the ion source.

### Instrumentation and Data Acquisition

- **NMR Spectroscopy:** 1D and 2D NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for <sup>1</sup>H, <sup>13</sup>C, DEPT, COSY, HSQC, and HMBC experiments would be utilized.
- **Mass Spectrometry:** High-resolution mass spectra would be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer coupled to an appropriate ionization source.

The workflow for the isolation and structural elucidation of a natural product like **Fortuneine** is a systematic process.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)